molecular formula C11H16Cl2N2 B2679982 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride CAS No. 1909316-65-9

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride

Cat. No.: B2679982
CAS No.: 1909316-65-9
M. Wt: 247.16
InChI Key: RPZAWEGMTIKSEH-UHFFFAOYSA-N
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Description

“1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride” is a chemical compound with the CAS Number: 1909316-65-9 . It has a molecular weight of 247.17 . The IUPAC name for this compound is spiro[indoline-3,3’-pyrrolidine] dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride” is 1S/C11H14N2.2ClH/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11;;/h1-4,12-13H,5-8H2;2*1H . The InChI key is RPZAWEGMTIKSEH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivatives of 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] have been synthesized through various chemical reactions, emphasizing the versatility of these compounds in organic synthesis. For instance, derivatives were obtained by reacting 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, leading to 1′-substituted spiroindole-2,2′-pyrrolidines. These compounds were further processed to yield 2-(2-carbamoylethyl)-3H-indolium perchlorates, showcasing the chemical transformability of the spiro[indole-3,3'-pyrrolidine] skeleton (Shachkus, Degutis, & Mikul'skis, 1989).

Biological Activities and Applications

  • Certain derivatives have shown promising anti-tumor properties. Regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones demonstrated potential anti-tumor properties, particularly against the melanoma cell line SK-MEL-2. These compounds also exhibited considerable anti-inflammatory properties in vivo, highlighting their potential for therapeutic applications (Girgis, 2009).

Structural and Analytical Studies

  • The structural characterization of spiro[indole-3,3'-pyrrolidine] derivatives has been a focus of research, providing insights into their molecular conformations and potential for interaction with biological targets. For example, X-ray crystallography and NMR spectroscopy have been utilized to elucidate the structures of these compounds, offering a basis for understanding their biological activity and for the development of new derivatives with enhanced properties (Savithri et al., 2014).

Safety and Hazards

The safety information for “1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,3'-pyrrolidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11;;/h1-4,12-13H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAWEGMTIKSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC3=CC=CC=C23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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